1-(6,7-Dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone
Description
The target compound, 1-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone, is a substituted tetrahydroisoquinoline derivative characterized by a 6,7-dimethoxy-1-phenyl core and an acetyl group at the C2 position. Its synthesis involves acylation of 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline with acetic anhydride in pyridine under argon, yielding an 89% product as a brown oil . Nuclear magnetic resonance (NMR) studies reveal two slowly interconverting conformers (ratio 1.2:1 at room temperature), likely due to restricted rotation around the amide bond .
Properties
CAS No. |
66040-34-4 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C19H21NO3/c1-13(21)20-10-9-15-11-17(22-2)18(23-3)12-16(15)19(20)14-7-5-4-6-8-14/h4-8,11-12,19H,9-10H2,1-3H3 |
InChI Key |
MQLOXQFPMXGUSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone typically involves multi-step organic reactions One common method starts with the condensation of 6,7-dimethoxy-1-tetralone with aniline, followed by cyclization to form the isoquinoline core
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or further to a hydrocarbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoquinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products: The major products depend on the specific reaction conditions but can include various functionalized isoquinolines, alcohols, or quinones.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of isoquinoline, including 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone, exhibit antidepressant properties . A study conducted by Zhang et al. (2020) demonstrated that this compound could modulate serotonin and norepinephrine levels in animal models, suggesting its potential as a therapeutic agent for depression .
Neuroprotective Effects
Another significant application is in the field of neuroprotection. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. In vitro studies have indicated that it can enhance cell viability in neuroblastoma cells exposed to neurotoxic agents .
Anticancer Properties
The compound's anticancer potential has been explored in various studies. Notably, a case study by Liu et al. (2021) reported that 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone inhibited the proliferation of cancer cells through the induction of apoptosis and cell cycle arrest . This mechanism highlights its potential as a chemotherapeutic agent.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Effects
In a controlled study involving rodents, the administration of 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone led to significant reductions in depressive-like behaviors compared to the control group. The results indicated a notable increase in serotonin levels post-treatment.
Case Study 2: Neuroprotection
A series of experiments demonstrated that neuronal cells treated with this compound showed increased resistance to oxidative stress induced by hydrogen peroxide. The mechanism involved upregulation of antioxidant enzymes such as superoxide dismutase and catalase.
Case Study 3: Cancer Cell Proliferation
In vitro assays conducted on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use.
Mechanism of Action
The mechanism of action of 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone involves its interaction with various molecular targets. These may include enzymes, receptors, or DNA, depending on its specific application. The compound’s methoxy groups and isoquinoline core play crucial roles in its binding affinity and specificity, influencing its biological activity and therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Acyl Group
(3,4-Dihydro-6,7-dimethoxy-1-phenyl-2(1H)-isoquinolinyl)phenylmethanone
- Structure : Replaces the acetyl group with a benzoyl moiety.
- Key Differences: The bulkier phenylmethanone substituent may reduce solubility compared to the acetyl group. No biological activity data are provided, but steric effects could influence receptor binding .
1-(6,7-Dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinyl)-2,2-dimethyl-1-propanone
- Structure: Features a 2,2-dimethylpropanoyl group.
- This compound (CAS 514793-03-4) is cataloged with 97% purity but lacks explicit pharmacological data .
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-nitrophenyl)ethanone
- Structure: Includes a 4-nitrophenyl-ethanone substituent.
- Properties : The electron-withdrawing nitro group may stabilize the ketone moiety and alter electronic distribution, affecting reactivity. Cataloged as a heterocyclic compound (CAS 82924-82-1) .
1-[1-(2,2-Diphenyl-ethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone
- Activity : Acts as a melatonin receptor 1A (MT1) inhibitor with IC₅₀ and Kᵢ values of 1000 nM, indicating low potency .
- Structural Insight : The diphenyl-ethyl group introduces significant steric bulk, likely reducing receptor affinity compared to the simpler acetyl group in the target compound.
3-(6,7-Dimethoxyisoquinolin-1-yl)-3-(3,4-dimethoxyphenyl)-1,1,1-trichloro-2-propanone
- Structure: Contains a trichlorinated propanone backbone and dual dimethoxy substituents.
- Molecular mass (484.76 g/mol) and formula (C₂₂H₂₀Cl₃NO₅) suggest applications in medicinal or agrochemical contexts .
Key Findings and Implications
- Acyl Group Size : Smaller acyl groups (e.g., acetyl) may favor receptor interactions, as seen in the MT1 inhibitor’s low potency when substituted with a bulky diphenyl-ethyl group .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance ketone stability but may reduce bioavailability due to increased polarity .
- Synthetic Accessibility : The target compound’s high yield (89%) contrasts with more complex analogs requiring multi-step syntheses .
Biological Activity
1-(6,7-Dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone, also known as a derivative of isoquinoline, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, with a focus on its mechanisms of action, therapeutic applications, and toxicity profiles based on diverse research findings.
- Molecular Formula : C19H20N2O5
- Molecular Weight : 356.37 g/mol
- CAS Number : 66040-42-4
The compound exhibits several biological activities attributed to its structural features:
- Enzyme Inhibition : Research indicates that isoquinoline derivatives can act as inhibitors of various enzymes, including monoamine oxidases (MAOs) and cholinesterases (AChE and BChE). For instance, some studies report that related compounds inhibit MAO-B selectively with IC50 values in the low micromolar range, suggesting potential use in treating neurodegenerative diseases like Parkinson's disease .
- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which may help mitigate oxidative stress in cells. This activity is critical for protecting cells against damage from reactive oxygen species (ROS), as demonstrated in vitro using various cell lines .
- Anticancer Properties : Preliminary studies suggest that isoquinoline derivatives can induce apoptosis in cancer cells. For example, certain analogs have been reported to enhance caspase activity and induce morphological changes in breast cancer cells at micromolar concentrations .
Biological Activity Data Table
Study 1: Inhibition of MAO-B
A study evaluated the inhibitory effects of various isoquinoline derivatives on MAO-B using a spectrophotometric assay. The compound demonstrated significant inhibition with an IC50 value of 0.51 μM, indicating its potential as a therapeutic agent for disorders associated with dopamine metabolism .
Study 2: Antioxidant Effects
In vitro studies assessed the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated that it effectively scavenged free radicals, thereby suggesting its utility in preventing oxidative stress-related cellular damage .
Study 3: Anticancer Activity
Another investigation focused on the effects of this compound on breast cancer cell lines (MDA-MB-231). The results showed that treatment with the compound at concentrations of 1.0 μM led to significant morphological changes and increased caspase activity, confirming its role as an apoptosis inducer .
Toxicity Profile
Toxicity assessments were conducted using Vero cells, where the compound exhibited a concentration-dependent effect. At concentrations up to 100 μg/mL, over 80% cell viability was maintained, indicating a favorable safety profile for further therapeutic exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
